(S,S)-(-)-Hydrobenzoin

Catalog No.
S1534822
CAS No.
2325-10-2
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-(-)-Hydrobenzoin

CAS Number

2325-10-2

Product Name

(S,S)-(-)-Hydrobenzoin

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1

InChI Key

IHPDTPWNFBQHEB-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Synonyms

(1S,2S)-1,2-Diphenyl-1,2-ethanediol; D-1,2-Diphenyl-1,2-ethanediol; [S-(R*,R*)]-1,2-Diphenyl-1,2-ethanediol; (-)-(S,S)-Hydrobenzoin; (-)-1,2-Diphenyl-1,2-ethanediol; (-)-Hydrobenzoin; (1S,2S)-1,2-Diphenyl-1,2-ethanediol; (S,S)-(-)-1,2-Diphenyl-1,2-et

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O

Chiral Recognition and Separation

(S,S)-(-)-Hydrobenzoin serves as a chiral recognition agent due to its ability to distinguish and interact with different enantiomers of other molecules. This property makes it valuable in various separation techniques, including:

  • Chiral chromatography: (S,S)-(-)-Hydrobenzoin can be incorporated into stationary phases of chromatographic columns, allowing selective separation of enantiomers based on their interactions with the chiral centers of the diol.
  • Enantioselective synthesis: (S,S)-(-)-Hydrobenzoin can act as a chiral catalyst or auxiliary in chemical reactions, promoting the formation of one enantiomer over another.

Organic Synthesis

(S,S)-(-)-Hydrobenzoin is a versatile starting material for various organic syntheses. Some examples include:

  • Preparation of stilbenes: Dehydration of (S,S)-(-)-Hydrobenzoin leads to the formation of trans-stilbene, a crucial intermediate in the synthesis of various biologically active compounds.
  • Asymmetric synthesis: (S,S)-(-)-Hydrobenzoin can be employed as a chiral pool starting material for the synthesis of other chiral molecules, leveraging its inherent chirality.

Material Science

(S,S)-(-)-Hydrobenzoin exhibits interesting properties that make it relevant in material science research. These include:

  • Liquid crystal behavior: (S,S)-(-)-Hydrobenzoin can form liquid crystals under specific conditions, potentially useful in the development of advanced display technologies and sensors.
  • Self-assembly: (S,S)-(-)-Hydrobenzoin can self-assemble into well-defined supramolecular structures, offering potential applications in nanotechnology and materials design.

(S,S)-(-)-Hydrobenzoin is a chiral compound with the molecular formula C14_{14}H14_{14}O2_{2}. It is a white to pale cream crystalline solid that is primarily used in organic synthesis and as a chiral building block in the preparation of various pharmaceuticals and agrochemicals. The compound features two hydroxyl groups, which contribute to its ability to participate in various

(S,S)-(-)-Hydrobenzoin primarily functions as a chiral reagent in asymmetric synthesis. Its mechanism of action involves binding to a prochiral substrate (a molecule with a potential chiral center) through hydrogen bonding between the hydroxyl groups and the substrate's functional groups. This binding creates a chiral environment around the reactive site of the substrate, directing the reaction to proceed with a specific stereochemical outcome [].

The specific details of the mechanism depend on the type of asymmetric transformation being performed.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Dispose of waste according to proper laboratory procedures.
. For instance, studies have demonstrated its effectiveness in promoting enantioselective reactions when paired with specific substrates, leading to the formation of desired products with high stereoselectivity . Additionally, its interactions with biological targets are under investigation to explore potential therapeutic applications.

Research indicates that (S,S)-(-)-Hydrobenzoin exhibits various biological activities. It has shown potential as an antioxidant and may possess anti-inflammatory properties. Additionally, studies have suggested that it could play a role in inhibiting certain enzymes related to cancer progression, although more research is needed to fully elucidate these effects .

Several methods exist for synthesizing (S,S)-(-)-Hydrobenzoin:

  • From Benzaldehyde: A common synthetic route involves the condensation of benzaldehyde with itself in the presence of a base such as sodium hydroxide. This reaction yields hydrobenzoin through a benzoin condensation process.
  • Asymmetric Synthesis: (S,S)-(-)-Hydrobenzoin can also be synthesized using chiral catalysts or auxiliaries that promote the formation of the desired enantiomer from achiral precursors .
  • Enzymatic Methods: Enzymatic synthesis using specific dehydrogenases has been explored as a more environmentally friendly approach to produce (S,S)-(-)-Hydrobenzoin with high enantiomeric purity .

(S,S)-(-)-Hydrobenzoin is widely used in various applications:

  • Chiral Building Block: It serves as an essential building block in the synthesis of pharmaceuticals and agrochemicals due to its chirality.
  • Catalysis: It is utilized as a catalyst in asymmetric synthesis, particularly in aldol reactions and other stereoselective transformations .
  • Research: The compound is often used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies .

(S,S)-(-)-Hydrobenzoin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
BenzoinSame functional groupsBenzoin is achiral; (S,S)-(-)-Hydrobenzoin is chiral.
BenzilDiketone formBenzil results from oxidation of hydrobenzoin.
HydroxyacetophenoneSimilar hydroxyl groupsHydroxyacetophenone lacks the stereogenic centers present in hydrobenzoin.
1,2-Diphenylethane-1,2-diolSimilar backboneLacks chirality; less versatile for asymmetric synthesis.

The uniqueness of (S,S)-(-)-Hydrobenzoin lies primarily in its chiral nature and its role as an effective catalyst for asymmetric synthesis, distinguishing it from its non-chiral counterparts and derivatives .

XLogP3

1.6

LogP

1.91 (LogP)

Melting Point

138.5 °C

UNII

WX45Q7714B

Other CAS

2325-10-2

Wikipedia

(S,S)-(-)-Hydrobenzoin

Dates

Modify: 2023-08-15

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